molecular formula C17H13FN4O2 B11481122 3-(4-fluorobenzyl)-6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

3-(4-fluorobenzyl)-6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

Cat. No.: B11481122
M. Wt: 324.31 g/mol
InChI Key: PWTWKERUVMTKEU-UHFFFAOYSA-N
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Description

3-[(4-FLUOROPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE is a complex organic compound that belongs to the class of imidazo[1,5-b][1,2,4]triazole derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group and a phenyl group attached to the imidazo[1,5-b][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-FLUOROPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine . The reaction is usually carried out at room temperature to ensure optimal yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. Additionally, the use of automated systems and advanced purification techniques can enhance the overall efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-FLUOROPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-[(4-FLUOROPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-FLUOROPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, the compound may interact with cellular signaling pathways, such as the NF-kB pathway, to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-FLUOROPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE stands out due to its unique combination of a fluorophenyl group and a phenyl group attached to the imidazo[1,5-b][1,2,4]triazole core. This structural feature may contribute to its distinct bioactivity and potential therapeutic applications.

Properties

Molecular Formula

C17H13FN4O2

Molecular Weight

324.31 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-phenyl-7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

InChI

InChI=1S/C17H13FN4O2/c18-13-8-6-12(7-9-13)10-21-16(23)19-15-11-20(17(24)22(15)21)14-4-2-1-3-5-14/h1-9H,10-11H2

InChI Key

PWTWKERUVMTKEU-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC(=O)N(N2C(=O)N1C3=CC=CC=C3)CC4=CC=C(C=C4)F

Origin of Product

United States

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